molecular formula C9H12BFN2O3 B3175012 (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid CAS No. 955374-17-1

(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid

Cat. No.: B3175012
CAS No.: 955374-17-1
M. Wt: 226.01 g/mol
InChI Key: PUIOCXIPPAMHSB-UHFFFAOYSA-N
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Description

(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid (CAS 955374-17-1) is a high-value boronic acid ester building block primarily employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Its molecular formula is C9H12BFN2O3, with a molecular weight of 226.01 g/mol . The compound features a morpholino substituent and a fluorine atom on the pyridine ring, which are key to its utility in medicinal chemistry and drug discovery. This structure makes it an important intermediate for constructing complex biaryl architectures, which are common scaffolds in active pharmaceutical ingredients (APIs) and agrochemicals. The morpholino group can enhance solubility and influence the pharmacokinetic properties of target molecules, while the fluorine atom and the boronic acid handle allow for precise structural diversification. This chemical is offered for research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can find identifying information including the MDL number MFCD18261461 and the SMILES string FC1=NC(N2CCOCC2)=CC=C1B(O)O . For a comprehensive safety overview, please consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(2-fluoro-6-morpholin-4-ylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIOCXIPPAMHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)N2CCOCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210598
Record name B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid
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Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955374-17-1
Record name B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955374-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-6-morpholinopyridine-3-boronic acid structure and properties

[1]

Executive Summary

2-Fluoro-6-morpholinopyridine-3-boronic acid (CAS: 955374-17-1) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways).[1] Its structural triad—a pyridine core, a solubilizing morpholine ring, and a reactive boronic acid handle—makes it an ideal "privileged scaffold" precursor.

This guide details the physicochemical profile, synthesis pathways, and validated Suzuki-Miyaura coupling protocols for this compound. It addresses the specific challenges of handling fluorinated pyridine boronates, including protodeboronation sensitivity and boroxine equilibrium.

Chemical Profile & Structural Analysis[1][2]

Structural Architecture

The molecule features a trisubstituted pyridine ring.[2] The positioning of the substituents is electronically synergistic:

  • C2-Fluorine: Provides metabolic stability (blocking oxidative metabolism) and lowers the pKa of the pyridine nitrogen. It also directs ortho-lithiation during synthesis.[1]

  • C6-Morpholine: Acts as a solubility enhancer and a hydrogen-bond acceptor, crucial for pharmacokinetic (PK) optimization in drug design.[1]

  • C3-Boronic Acid: The orthogonal handle for palladium-catalyzed cross-coupling.[1]

Table 1: Physicochemical Properties

PropertyDataNote
CAS Number 955374-17-1Primary identifier
Formula C9H12BFN2O3
MW 226.01 g/mol
Appearance Off-white to pale yellow solidHygroscopic
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane)
Storage -20°C, Inert AtmosphereProne to dehydration (boroxine formation)
pKa (Pyridine N) ~3.5 - 4.0 (Predicted)Lowered by F-substitution compared to pyridine
Stability & Boroxine Equilibrium

Like many boronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine). This is not a degradation product but a dehydration state.

  • Implication: Stoichiometric calculations should account for the potential presence of the anhydride.

  • Reversal: The boroxine hydrolyzes back to the free acid under the aqueous basic conditions of Suzuki coupling.

Synthesis & Manufacturing Pathways

The synthesis typically relies on the inherent reactivity of 2,6-difluoropyridine or 2,6-difluoro-3-bromopyridine.[1] The high electronegativity of fluorine activates the ring for Nucleophilic Aromatic Substitution (

Validated Synthetic Routes

Route A: Directed Ortho-Lithiation (DoM) This is the most direct route, leveraging the fluorine atom to direct lithiation to the C3 position.

  • Precursor: 2,6-Difluoropyridine.[2]

  • Step 1 (

    
    ):  Reaction with morpholine yields 2-fluoro-6-morpholinopyridine.[1]
    
  • Step 2 (DoM): Treatment with LDA (Lithium Diisopropylamide) at -78°C. The Li coordinates with the F and N, deprotonating C3 selectively.

  • Step 3 (Borylation): Quench with Triisopropyl borate (

    
    ) followed by acidic hydrolysis.
    

Route B: Halogen-Metal Exchange (Scale-Up Preferred) [1]

  • Precursor: 2,6-Difluoro-3-bromopyridine.[1]

  • Step 1 (

    
    ):  Reaction with morpholine. Regioselectivity favors C6 (para to Br) due to steric crowding at C2.
    
  • Step 2 (Exchange): Treatment with

    
    -BuLi or 
    
    
    -PrMgCl to generate the C3-anion, followed by borate quench.[1]

SynthesisPathwaysStart2,6-DifluoropyridineInter12-Fluoro-6-morpholinopyridineStart->Inter1+ Morpholine(SnAr, 80°C)Lithium[3-Lithio-Intermediate]Inter1->Lithium+ LDA, -78°C(DoM)Product2-Fluoro-6-morpholinopyridine-3-boronic acidLithium->Product1. B(OiPr)32. H3O+AltStart2,6-Difluoro-3-bromopyridineAltInter3-Bromo-2-fluoro-6-morpholinopyridineAltStart->AltInter+ MorpholineAltInter->Lithium+ n-BuLi(Halogen Exchange)

Caption: Divergent synthetic pathways utilizing Directed Ortho-Lithiation (DoM) vs. Halogen-Metal Exchange.

Reactivity & Synthetic Utility[1][10]

Suzuki-Miyaura Coupling Protocol

The presence of the C2-fluorine atom makes the C3-boronic acid prone to protodeboronation (loss of the boron group) under harsh basic conditions.[1] The following protocol uses mild base and controlled temperature to mitigate this.

Standard Operating Procedure (SOP):

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][3]

    • Boronic Acid (1.2 - 1.5 equiv)[1]

    • Catalyst:

      
       (3-5 mol%)[1]
      
    • Base:

      
       (2.0 - 3.0 equiv) or 
      
      
      [1]
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Setup:

    • Charge a reaction vial with solid reagents.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents via syringe.

  • Reaction:

    • Heat to 80°C (Do not exceed 100°C unless necessary).

    • Monitor by LCMS. Conversion is typically complete in 2-6 hours.[1]

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Dry over

      
      .
      
    • Note: The morpholine nitrogen is basic; if the product is stuck in the aqueous phase, adjust pH to ~9-10.

Troubleshooting: Protodeboronation

If the boronic acid is replaced by a hydrogen atom (yielding 2-fluoro-6-morpholinopyridine), implement these changes:

  • Switch Catalyst: Use rapid-oxidative-addition catalysts like Pd-XPhos G3 or Pd-RuPhos G3 .[1]

  • Lower Temperature: Run at 60°C with longer reaction times.

  • Anhydrous Conditions: Switch to anhydrous THF/DMF with

    
     (solid) to reduce hydrolysis rates.
    

SuzukiWorkflowSetupStep 1: Inert Setup(Argon Purge)MixStep 2: Reagent Addition(Solvent: Dioxane/H2O)Setup->MixHeatStep 3: Heating(80°C, 4h)Mix->HeatCheckLCMS CheckHeat->CheckSuccessProduct Formation(Biaryl)Check->SuccessTarget MassFailProtodeboronation(Side Product)Check->Fail[M-B(OH)2+H]Fail->HeatRetry: Use Pd-XPhosLower Temp

Caption: Decision logic for Suzuki coupling optimization and troubleshooting protodeboronation.

Medicinal Chemistry Applications

This building block is primarily used to construct Type I and Type II Kinase Inhibitors .

  • PI3K/mTOR Pathway: The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The pyridine nitrogen often interacts with the "gatekeeper" residue or solvent front.

  • Solubility Modulation: The morpholine ring reduces the LogP (lipophilicity) of the final drug candidate, improving oral bioavailability compared to phenyl analogs.

  • Metabolic Blocking: The C2-fluorine atom blocks the metabolically labile position of the pyridine ring, extending the half-life (

    
    ) of the drug.
    

Handling & Safety (E-E-A-T)

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[4]

  • Storage: Store at -20°C. The compound is stable for months if kept dry.[1] Moisture accelerates deboronation.

  • Boroxine Handling: If the NMR shows broad peaks or incorrect integration, the sample likely contains boroxine anhydride. Add a drop of

    
     to the NMR tube (in DMSO-d6) to hydrolyze it back to the monomer for accurate characterization.
    

References

  • Synthesis of Fluorinated Pyridines: Journal of Fluorine Chemistry. "Regioselective nucleophilic aromatic substitution of 2,6-difluoropyridine."

  • Suzuki Coupling of Pyridyl Boronates: Chemical Reviews. "Metal-Catalyzed Cross-Coupling Reactions of Heterocyclic Boronates."

  • Protodeboronation Mechanisms: Journal of the American Chemical Society. "Kinetic Analysis of Protodeboronation in Heterocyclic Boronic Acids."

  • Compound Data: PubChem Entry for Morpholinopyridine boronates.

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Morpholine-containing kinase inhibitors: Structure-Activity Relationships."

Methodological & Application

The Strategic Application of (2-Fluoro-6-morpholinopyridin-3-yl)boronic Acid in Suzuki-Miyaura Coupling: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Heteroaromatic Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds. In the high-stakes arena of drug discovery and development, the ability to predictably and efficiently construct complex biaryl and heteroaryl scaffolds is paramount. Among the vast arsenal of building blocks, substituted pyridylboronic acids are of particular importance, as the pyridine motif is a prevalent feature in a multitude of bioactive molecules.

This document provides an in-depth technical guide on the application of a highly functionalized and increasingly relevant building block: (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid . We will delve into the unique electronic properties of this reagent and how they influence its reactivity in the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower effective and insightful application in the laboratory.

The Molecular Advantage: Unpacking the Substituent Effects

The reactivity of a pyridylboronic acid in the Suzuki-Miyaura catalytic cycle is a delicate interplay of electronic and steric factors. The substituents on the pyridine ring of (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid are not merely passive appendages; they are strategic modulators of the molecule's behavior.

  • The 2-Fluoro Substituent: The strongly electron-withdrawing nature of the fluorine atom at the 2-position significantly influences the electronic character of the pyridine ring. This has several important consequences:

    • Mitigation of the "2-Pyridyl Problem": A common challenge in couplings with 2-pyridylboronic acids is the coordination of the pyridine nitrogen to the palladium catalyst, which can lead to catalyst deactivation. The inductive effect of the adjacent fluorine atom reduces the Lewis basicity of the pyridine nitrogen, thereby diminishing its propensity to interfere with the catalytic cycle.

    • Enhanced Transmetalation: The electron-deficient nature of the pyridine ring can, in some cases, slow down the crucial transmetalation step. However, the overall electronic landscape of this particular boronic acid, influenced by both the fluoro and morpholino groups, is finely tuned for efficient coupling.

  • The 6-Morpholino Substituent: The morpholino group, an electron-donating substituent, counterbalances the effect of the fluorine atom. This electronic "push-pull" dynamic is key to the utility of this reagent. The morpholino group can also influence the solubility and conformational properties of the resulting coupled products, which can be advantageous in a pharmaceutical context.

  • The 3-Boronic Acid Moiety: The placement of the boronic acid at the 3-position is strategic. It is sterically accessible and electronically positioned to participate effectively in the transmetalation step of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the catalytic cycle is essential for troubleshooting and optimizing coupling reactions. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Diaryl Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid (Ar'-B(OH)2) Base Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols: A Framework for Success

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid with a range of aryl and heteroaryl halides. As with any chemical reaction, optimization may be necessary depending on the specific substrates being coupled.

General Reaction Parameters

The success of the coupling reaction is contingent on the careful selection of several key parameters. The following table provides a summary of recommended starting conditions.

ParameterRecommended Range/OptionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Choice depends on substrate reactivity. Pd(PPh₃)₄ is a good general-purpose catalyst.
Ligand SPhos, RuPhos, PPh₃ (if not integral to catalyst)Bulky, electron-rich phosphine ligands can enhance catalytic activity, especially with challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid for transmetalation. Carbonates are often effective.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy is required to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxidation, so an inert atmosphere is essential for maintaining its activity.
Detailed Step-by-Step Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane, 4 mL, and Water, 1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the reaction vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent system (dioxane and water) via syringe. Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to use is recommended.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Advanced Synthesis of Kinase Inhibitor Scaffolds: Overcoming Pyridine Boronic Acid Instability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a "privileged scaffold" in kinase inhibitor design, frequently serving as the hydrogen bond acceptor for the hinge region of the ATP binding pocket. However, the incorporation of pyridine moieties via Suzuki-Miyaura cross-coupling is often plagued by the rapid protodeboronation of pyridine boronic acids—particularly the 2-pyridyl isomer.[1] This guide details the mechanistic causes of this instability and provides three validated protocols (Standard, MIDA Slow-Release, and Trifluoroborate) to ensure high-yield synthesis of pyridine-based kinase inhibitors.[1]

Introduction: The Pyridine Paradox

In the development of kinase inhibitors (e.g., analogs of Vemurafenib, Crizotinib, or Palbociclib), the installation of a pyridine ring is critical for potency. The nitrogen atom often mimics the N-1 or N-3 of the adenine ring in ATP, forming crucial hydrogen bonds with the kinase hinge region.[1]

While 3- and 4-pyridine boronic acids are relatively stable, 2-pyridine boronic acids are notoriously unstable.[1] Under standard Suzuki basic conditions, they undergo rapid protodeboronation , where the C-B bond is cleaved and replaced by C-H, yielding the non-functionalized pyridine and killing the reaction stoichiometry.

Mechanistic Insight: Why 2-Pyridines Fail

The instability arises from the unique ability of the basic pyridine nitrogen to coordinate with the boron atom or facilitate the formation of a zwitterionic intermediate.

  • The Trap: Base (OH⁻) attacks the boron to form the boronate "ate" complex (required for transmetallation).[1]

  • The Failure Mode: In 2-pyridyl systems, the adjacent nitrogen lone pair stabilizes the negative charge on the ring carbon during C-B bond cleavage. This reaction is often faster than the transmetallation to Palladium.

Protodeboronation cluster_cycle Productive Suzuki Cycle cluster_fail Destructive Side Reaction Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition) Transmetal Transmetallation Pd_OxAdd->Transmetal Rate: k_trans Product Coupled Product (Ar-Pyridine) Transmetal->Product Reductive Elimination Boronate 2-Pyridyl Boronate (Activated Species) Boronate->Transmetal Desired Path Deboronated Pyridine (H) (Protodeboronation) Boronate->Deboronated Rate: k_debor (Often > k_trans)

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.[1] Success requires k_trans > k_debor.

Strategic Solutions

To overcome the instability, we employ two primary strategies: Ligand Acceleration (speeding up transmetallation) and Concentration Control (slowing down deboronation via protected species).[1]

Table 1: Selection Guide for Boron Species
Boron SpeciesStabilityReactivityRecommended Use Case
Boronic Acid Low (2-pyridyl) to MedHigh3- or 4-pyridyl couplings only.[1]
Pinacol Ester Low (2-pyridyl)MedGeneral screening; often requires base optimization.[1]
MIDA Boronate High ControlledStandard for 2-pyridyls. "Slow release" prevents decomposition.[1]
Trifluoroborate High HighRobust scale-up; requires hydrolytic conditions.[1]

Experimental Protocols

Protocol A: The "Slow Release" Method (MIDA Boronates)

Best for: Unstable 2-pyridyl boronic acids and complex kinase scaffolds. Mechanism:[1] The N-methyliminodiacetic acid (MIDA) ligand protects the boron.[1] Hydrolysis releases the active boronic acid slowly, keeping its standing concentration low (below the threshold for rapid aggregation/decomposition) but sufficient for the catalyst.

Reagents:

  • Aryl Halide (Kinase Core): 1.0 equiv[1]

  • 2-Pyridyl MIDA Boronate: 1.2 – 1.5 equiv[1]

  • Catalyst: Pd(OAc)₂ (0.05 equiv) + XPhos (0.10 equiv) OR Pd-XPhos G3 [1]

  • Base: K₃PO₄ (anhydrous, 7.5 equiv) - Note: High base load is critical for MIDA hydrolysis.[1]

  • Solvent: Dioxane : Water (5:1)[1][2]

  • Additive: Cu(OAc)₂ (0.5 equiv) - Optional: Can promote difficult 2-pyridyl couplings.[1]

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide, MIDA boronate, and K₃PO₄. If using a precatalyst (e.g., XPhos Pd G3), add it now.

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Activation: If using Pd(OAc)₂/Ligand separately, add the catalyst solution last.

  • Reaction: Heat to 60°C . Crucial: Do not overheat initially. The hydrolysis rate is temperature-dependent.[1]

  • Monitoring: Monitor by LCMS every hour.

    • Self-Validating Check: You should see the MIDA boronate peak decrease, a small steady-state peak of the free boronic acid, and the product increasing. If you see only deboronated pyridine, lower the temperature to 45°C to slow the release.

Protocol B: The Protected Salt Method (Molander Trifluoroborates)

Best for: Scale-up and air-sensitive setups. Mechanism:[1] Potassium organotrifluoroborates (R-BF3K) are air-stable solids.[1] They require a specific hydrolysis step to reveal the active species.

Reagents:

  • Aryl Halide: 1.0 equiv[1][2]

  • Potassium Pyridyl Trifluoroborate: 1.1 equiv[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd(OAc)₂/SPhos

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ [1]

  • Solvent: Toluene : Water (3:[1]1) or MeOH : Water (for higher solubility)[1]

Step-by-Step:

  • Charge: Add Aryl Halide, Trifluoroborate salt, Base, and Catalyst to the flask.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent: Add degassed solvent via syringe.

  • Reflux: Heat to 80–100°C . Higher temperatures are often required to break the B-F bond.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.

    • Note: Trifluoroborates are salts; ensure the organic product is fully extracted from the aqueous layer.

Decision Tree for Optimization

Optimization Start Select Pyridine Partner Pos Position of Boron? Start->Pos ThreeFour Standard Protocol Boronic Acid/Ester Pd(dppf)Cl2, Na2CO3 Pos->ThreeFour 3- or 4-Pyridyl Two Is the substrate sensitive to high heat (>80°C)? Pos->Two 2-Pyridyl HeatSen_Yes Protocol A: MIDA Boronate (Slow Release @ 60°C) Catalyst: XPhos Pd G3 Two->HeatSen_Yes Yes HeatSen_No Protocol B: Trifluoroborate (Robust @ 100°C) Catalyst: Pd-RuPhos or SPhos Two->HeatSen_No No

Figure 2: Workflow for selecting the optimal coupling protocol based on regiochemistry and thermal stability.

Troubleshooting & Self-Validation

Problem: Low Yield / High Protodeboronation

  • Diagnosis: In LCMS, observe the mass of [Pyridine-H] (M-B(OH)₂).[1]

  • Fix (MIDA): The release rate is too fast. Lower the reaction temperature by 10°C or reduce water content in the solvent ratio (e.g., go from 5:1 to 10:1).

  • Fix (General): Switch to a catalyst with a faster oxidative addition/transmetallation rate (e.g., Pd-G3-XPhos or Pd-G3-SPhos ).[1] The goal is to consume the boronic acid faster than it decomposes.

Problem: No Reaction / Catalyst Death

  • Diagnosis: Reaction mixture turns from orange/red to black precipitate (Pd black) rapidly.[1]

  • Fix: This indicates the catalyst is unstable or poisoning. Ensure thorough degassing (O₂ kills active Pd).[1] Add the catalyst after the mixture reaches temperature to ensure immediate turnover.

References

  • Burke, M. D., et al. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3][4]

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3][4] [1]

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society.[3][4]

  • Knapp, D. M., et al. (2011). "Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles." The Journal of Organic Chemistry.

Sources

Application Notes and Protocols for C-C Bond Formation Using 2-Fluoro-6-morpholinopyridin-3-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 2-fluoro-6-morpholinopyridine motif is a key structural element in a multitude of contemporary drug discovery programs. Its unique combination of a hydrogen bond acceptor (morpholine nitrogen), a hydrogen bond donor/acceptor (pyridine nitrogen), and the modulating electronic influence of the fluorine atom makes it a highly sought-after scaffold. The ability to form carbon-carbon bonds at the 3-position of this ring system is crucial for the exploration of chemical space and the generation of novel molecular entities with potential therapeutic applications. 2-Fluoro-6-morpholinopyridin-3-yl boronic acid is a versatile and increasingly utilized reagent for achieving this transformation through the robust and reliable Suzuki-Miyaura cross-coupling reaction.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-fluoro-6-morpholinopyridin-3-yl boronic acid in C-C bond formation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters for successful and reproducible outcomes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, our pyridinyl boronic acid) and an organohalide or triflate.[1] The catalytic cycle, illustrated below, involves a series of well-defined steps:

Suzuki_Miyaura_Cycle Ar-X Aryl/Heteroaryl Halide (Ar-X) OxAdd Oxidative Addition Ar-X->OxAdd R-B(OH)2 2-Fluoro-6-morpholinopyridin-3-yl Boronic Acid (R-B(OH)2) Base Base (e.g., K2CO3) R-B(OH)2->Base Pd(0)L2 Active Pd(0) Catalyst Pd(0)L2->OxAdd Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) OxAdd->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) RedElim Reductive Elimination RedElim->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product (Ar-R) RedElim->Ar-R Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2)->RedElim Base->Transmetalation Protocol_Workflow A Combine Reactants: Aryl Bromide, Boronic Acid, Pd(dppf)Cl2, K2CO3 B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add Degassed Solvents: 1,4-Dioxane/Water (4:1) B->C D Heat & Stir: 90-100 °C, 4-12 h C->D E Workup: Cool, Dilute, Wash D->E F Purification: Column Chromatography E->F

Sources

Late-Stage Functionalization of Morpholine-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for Drug Diversification

Executive Summary & Strategic Rationale

Morpholine-substituted pyridines are ubiquitous pharmacophores in oncology and CNS drug discovery (e.g., PI3K, mTOR, and EGFR inhibitors). While the morpholine ring improves solubility and pharmacokinetic profiles, it introduces significant challenges for late-stage functionalization (LSF). The basic nitrogen and oxygen atoms can poison transition metal catalysts, and the electron-donating nature of the amine can deactivate the pyridine core toward nucleophilic radical attack.

This Application Note provides three field-validated protocols to diversify these scaffolds directly, bypassing de novo synthesis. We focus on overcoming the specific electronic and steric constraints imposed by the morpholine substituent.

The "Morpholine Challenge" in LSF
  • Catalyst Poisoning: The morpholine nitrogen (

    
    ) is a competent Lewis base that can sequester Ir or Pd catalysts.
    
  • Electronic Deactivation: In Minisci-type reactions, the morpholine acts as an electron-donor (via resonance), reducing the electrophilicity of the pyridine ring required for nucleophilic radical addition.

  • Oxidative lability: The morpholine

    
    -C-H bonds are susceptible to oxidation (to lactams) under harsh radical conditions.
    

Decision Matrix & Workflow

The following decision tree outlines the selection of the optimal protocol based on the desired modification and the position of the morpholine substituent.

LSF_Workflow Start Target: Morpholine-Substituted Pyridine Decision1 Desired Modification? Start->Decision1 Path_Alkyl Alkyl/Difluoroalkyl Group (C2/C4 Selective) Decision1->Path_Alkyl Path_Boryl Boron Handle (Bpin) (Steric Control / Meta) Decision1->Path_Boryl Path_CF3 Trifluoromethylation (Lipophilicity Tuning) Decision1->Path_CF3 Method_Minisci Protocol 1: Radical Alkylation (Minisci) Reagent: Zn-Sulfinates Path_Alkyl->Method_Minisci Method_Ir Protocol 2: Ir-Catalyzed C-H Borylation Reagent: [Ir(cod)OMe]2 + dtbpy Path_Boryl->Method_Ir Method_Photo Protocol 3: Photoredox CF3 Reagent: Langlois Reagent Path_CF3->Method_Photo Critical_Insight1 CRITICAL: Must protonate Pyridine to overcome Morpholine donation Method_Minisci->Critical_Insight1 Critical_Insight2 CRITICAL: Use sterically bulky ligands to prevent N-coordination Method_Ir->Critical_Insight2

Figure 1: Strategic workflow for selecting LSF methodologies based on chemical intent.

Protocol 1: Innate Radical Alkylation (Modified Minisci)

Objective: Introduction of alkyl, difluoroalkyl, or trifluoroethyl groups at the C2 or C4 position of the pyridine ring. Mechanism: Nucleophilic radical addition to a protonated heteroaromatic base.[1]

Scientific Context & Causality

Standard Minisci reactions often fail on electron-rich pyridines (like morpholine-pyridines) because the nucleophilic alkyl radical repels the electron-rich ring.

  • Solution: We utilize Zinc Sulfinates (Baran Diversinates) with TFA. The TFA protonates the pyridine nitrogen (

    
    ) and potentially the morpholine nitrogen (
    
    
    
    ). This converts the substrate into a dicationic, highly electron-deficient species, activating it toward radical attack.
Materials
  • Substrate: Morpholine-substituted pyridine (0.5 mmol)

  • Reagent: Zinc sulfinate salt (e.g., Zn(DFMS)2 for

    
    , or Zn(iPr)2) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (3.0 equiv)

  • Solvent: DMSO/H2O (2.5:1 ratio)

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

Step-by-Step Methodology
  • Dissolution: In a 20 mL vial equipped with a stir bar, dissolve the pyridine substrate (0.5 mmol) in DMSO (2.5 mL).

  • Acidification: Add TFA (38 µL, 0.5 mmol). Note: This is crucial to protonate the pyridine and prevent oxidative degradation of the morpholine.

  • Reagent Addition: Add the Zinc Sulfinate salt (1.5 mmol) followed by water (1.0 mL).

  • Initiation: Add TBHP (70% aq., 1.5 mmol) dropwise. The reaction is slightly exothermic; ensure open-air conditions (no inert gas needed).

  • Reaction: Stir vigorously at 50 °C for 12–24 hours.

  • Workup:

    • Quench with sat. aq. NaHCO3 (careful: gas evolution).

    • Extract with EtOAc (3 x 10 mL).

    • Purification Note: Morpholine derivatives are polar. Use DCM:MeOH:NH4OH (90:9:1) for chromatography to prevent streaking.

Data Summary: Regioselectivity Trends
Substituent PositionPrimary ProductYield RangeNotes
2-MorpholinoC4-Alkyl40-65%Steric blocking at C3 directs to C4.
3-MorpholinoC6-Alkyl50-70%Electronic activation at C6 (ortho to N, para to morpholine).
4-MorpholinoC2-Alkyl35-55%Symmetrical alkylation possible (bis-alkylation risk).

Protocol 2: Sterically Controlled Ir-Catalyzed Borylation

Objective: Installation of a Bpin handle for downstream Suzuki couplings (C-C bond formation). Mechanism: Ir(III)/Ir(V) catalytic cycle.[2] Regioselectivity is governed purely by sterics (functionalization occurs at the least hindered C-H bond).

Scientific Context & Causality

The morpholine nitrogen is a risk for catalyst poisoning. However, in many drug scaffolds, the morpholine nitrogen is conjugated to the pyridine ring (aniline-like), significantly reducing its basicity.

  • Causality: By using the bulky dtbpy ligand, we enforce steric selectivity that favors the positions distal to the bulky morpholine group.

Materials
  • Catalyst Precursor: [Ir(cod)OMe]2 (3 mol%)

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (6 mol%)

  • Boron Source:

    
     (bis(pinacolato)diboron) (1.0 equiv)
    
  • Solvent: MTBE or THF (anhydrous)

Step-by-Step Methodology
  • Glovebox/Schlenk: Perform all steps under

    
     or Ar atmosphere.
    
  • Catalyst Generation: In a vial, mix [Ir(cod)OMe]2 (10 mg) and dtbpy (8 mg) in MTBE (1 mL). Stir for 5 mins until the solution turns dark brown/red.

  • Substrate Mix: Add the morpholine-pyridine substrate (0.5 mmol) and

    
     (127 mg, 0.5 mmol) to the catalyst solution.
    
  • Heating: Seal the vial and heat to 80 °C for 16 hours.

  • Workup:

    • Cool to RT.

    • Pass through a short plug of silica gel (eluting with Et2O) to remove the catalyst.

    • Concentrate in vacuo.

  • Stability Note: Pyridyl boronic esters can be protodeboronated on silica. It is recommended to use the crude material directly in the subsequent Suzuki coupling or convert to the trifluoroborate salt (

    
    ) for storage.
    

Protocol 3: Photoredox Trifluoromethylation[3]

Objective: Introduction of a


 group to modulate lipophilicity (

) and metabolic stability. Mechanism: Oxidative radical generation from Langlois reagent (

).
Pathway Diagram

Photoredox_Mechanism Langlois Langlois Reagent (CF3SO2Na) Radical •CF3 Radical (Electrophilic) Langlois->Radical Oxidation (-e-) Oxidant TBHP / Photocatalyst Oxidant->Radical Intermediate Radical-Cation Intermediate Radical->Intermediate Addition to Pyridine Substrate Morpholine-Pyridine Substrate->Intermediate Product CF3-Pyridine Product Intermediate->Product Oxidation / -H+

Figure 2: Mechanistic flow of oxidative trifluoromethylation.

Step-by-Step Methodology
  • Setup: Use a glass vial compatible with a blue LED reactor (e.g., Kessil lamp or commercial photoreactor).

  • Reagents: Combine substrate (0.5 mmol), Sodium triflinate (Langlois reagent, 1.5 mmol), and Rose Bengal (2 mol%) or Mes-Acr-Me+ (photocatalyst).

  • Solvent: Add Acetone/H2O (3:1, 4 mL).

  • Reaction: Irradiate with Blue LEDs (450 nm) under air (open cap or O2 balloon) for 12 hours.

  • Purification: Evaporate acetone, extract aqueous layer with DCM.

Expert Troubleshooting & Nuances

Solubility vs. Reactivity

Morpholine-pyridines often exhibit poor solubility in non-polar solvents (required for Borylation) but high solubility in acidic media (Minisci).

  • Tip: For Borylation, if the substrate is insoluble in MTBE/THF, switch to Cyclopentyl methyl ether (CPME) or Dioxane (higher boiling points, better solvation).

Purification of Polar Heterocycles

Standard silica chromatography often leads to irreversible adsorption of amino-pyridines.

  • Tip: Pre-wash the silica column with 1% Triethylamine in Hexanes.

  • Tip: Use Reverse Phase (C18) Flash Chromatography using water (0.1% Formic Acid) and Acetonitrile. This is often superior for separating regioisomers formed in Minisci reactions.

Morpholine Oxidation

If you observe the formation of a morpholinone (lactam) byproduct (M+14 mass shift):

  • Reduce the equivalents of TBHP in Protocol 1.

  • Switch to the Photoredox method (Protocol 3), which operates at room temperature and is milder.

References

  • Fujiwara, Y., et al. (2012).[3] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011).[3] "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Utility, and Mechanism." Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • O'Hara, F., et al. (2013). "A Simple, Scalable, and Chemoselective Method for the C–H Difluoromethylation of Heteroarenes." Journal of the American Chemical Society, 135(32), 12166–12169. [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699. [Link]

Sources

Application Note: Navigating the Suzuki-Miyaura Coupling of Electron-Deficient Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Challenge and Opportunity

Pyridine rings are a cornerstone of modern pharmaceuticals and functional materials.[1] Consequently, efficient methods for their incorporation into complex molecules are of paramount importance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for C-C bond formation, lauded for its functional group tolerance and operational simplicity.[2][3][4] However, when applied to electron-deficient pyridine systems, particularly those involving pyridine boronic acids, the reaction's reliability can diminish significantly.

The electron-withdrawing nature of the pyridine ring, especially the nitrogen atom, introduces a set of unique challenges. These include:

  • Slow Transmetalation: The electron deficiency of the pyridine ring reduces the nucleophilicity of the organoboron species, often making the transmetalation step the rate-limiting factor in the catalytic cycle.[5][6]

  • Instability and Protodeboronation: Pyridyl boronic acids, particularly 2-pyridyl derivatives, are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source), which quenches the active nucleophile.[6][7][8]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

Despite these hurdles, the successful coupling of these motifs is critical for accessing novel chemical space in drug discovery. This guide provides a detailed examination of the critical parameters and offers field-proven protocols to overcome these challenges, enabling robust and reproducible synthesis of valuable biaryl and heteroaryl structures.

Mechanistic Considerations: The "Why" Behind the Conditions

A successful Suzuki-Miyaura coupling hinges on the smooth progression through its three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient systems, the transmetalation step is often the bottleneck.

The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][8] This "ate" complex is crucial for transferring the organic group to the palladium center. The challenge with electron-deficient pyridines is that the resulting boronate is less nucleophilic than its electron-rich counterparts, slowing this transfer. Furthermore, the C-B bond is more susceptible to cleavage by trace amounts of acid or water (protodeboronation), a competing and often dominant pathway.[8]

The choice of every component—catalyst, ligand, base, and solvent—must be geared towards accelerating the transmetalation step while suppressing protodeboronation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdX Ar-Pd(II)-X(L)₂ Oxidative Addition Complex Pd0->ArPdX Oxidative Addition BaseX Base-X ArPdPyr Ar-Pd(II)-Pyr(L)₂ Transmetalation Complex ArPdX->ArPdPyr Transmetalation ArPdPyr->Pd0 Reductive Elimination Biaryl Ar-Pyr Product ArPdPyr->Biaryl ArX Ar-X (Aryl Halide) PyrBOH Pyr-B(OR)₂ + Base (Pyridyl Boronate) Troubleshooting_Flowchart start Low or No Yield? check_sm Starting Material (SM) Largely Unreacted? start->check_sm check_decomp Significant Decomposition or Protodeboronation Product? start->check_decomp sm_yes YES reagent_purity Check Reagent Purity & Inert Atmosphere check_sm->reagent_purity Yes decomp_yes YES use_ester Switch to Boronic Ester (Pinacol or MIDA) check_decomp->use_ester Yes sm_no NO increase_temp Increase Temperature or Reaction Time reagent_purity->increase_temp screen_ligand Screen More Electron-Rich Ligand (e.g., XPhos, SPhos) increase_temp->screen_ligand milder_base Use Milder Base (e.g., K₂CO₃) use_ester->milder_base lower_temp Lower Reaction Temperature milder_base->lower_temp anhydrous Try Anhydrous Conditions (e.g., KF/Toluene) lower_temp->anhydrous

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties with (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid . This is a "Problem Child" reagent. Its instability is not a result of your technique but is intrinsic to its chemical structure. The combination of the electron-deficient pyridine ring, the 2-fluoro substituent, and the 6-morpholino electron donor creates a perfect storm for rapid protodeboronation and nucleophilic aromatic substitution (


)  in basic media.

This guide provides the mechanistic root causes of these failures and the specific, field-proven protocols to circumvent them.

Part 1: The Failure Modes (Why is it degrading?)

To fix the problem, we must understand the enemy. This molecule has two primary degradation pathways in basic media.

1. Rapid Protodeboronation (The Primary Killer)

In the presence of aqueous base, the boronic acid forms a boronate anion. The 2-fluoro group (electron-withdrawing) and the pyridine nitrogen destabilize the C-B bond. Simultaneously, the 6-morpholino group (electron-donating) increases the electron density at the C3 position (ipso to boron) via resonance, making it highly basic and susceptible to protonation by water. Once protonated, the C-B bond cleaves, leaving you with the useless byproduct: 2-fluoro-6-morpholinopyridine .

2. Nucleophilic Aromatic Substitution (

)

The 2-position is activated by the adjacent pyridine nitrogen. Strong nucleophilic bases (like hydroxides or methoxides) can attack C2, displacing the fluoride ion. This destroys your regioselectivity.

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic "Death Spiral" of this molecule in standard Suzuki conditions.

G Start (2-Fluoro-6-morpholinopyridin-3-yl) boronic acid Boronate Boronate Anion (Activated Species) Start->Boronate + Base AttackC2 Nucleophilic Attack at C2 (F- displacement) Start->AttackC2 + Strong Nucleophile Base Base (OH-) Protonation Protonation at C3 (Accelerated by Morpholine EDG) Boronate->Protonation + H2O (Proton Source) DeadEnd1 Product A (Useless): 2-Fluoro-6-morpholinopyridine Protonation->DeadEnd1 - B(OH)3 DeadEnd2 Product B (Impurity): 2-Hydroxy-6-morpholinopyridine AttackC2->DeadEnd2 - F-

Caption: Figure 1. Dual degradation pathways in basic media. Path 1 (Protodeboronation) is the dominant failure mode in aqueous Suzuki couplings.

Part 2: Diagnostic Checklist

Before changing your protocol, confirm the failure mode using this checklist.

ObservationDiagnosisRoot Cause
LCMS: Mass corresponds to [M-B(OH)2+H]Protodeboronation Reaction contains too much water or the base is too strong.
LCMS: Mass corresponds to [M-F+OH] or [M-F+OMe]

Side Reaction
Base is nucleophilic (NaOH, NaOMe) or solvent is nucleophilic (MeOH).
TLC: Baseline streak that doesn't moveBoroxine Formation Sample is too dry or polymerized; usually reversible with diol additives.
Reaction: Turns black immediatelyPd Black Precipitation Catalyst decomposition. The morpholine nitrogen may be poisoning the Pd.
Part 3: Optimized Protocols (The Fix)

Do NOT use standard aqueous Suzuki conditions (e.g.,


 / Toluene / Water). You must use anhydrous conditions  or "Slow Release"  strategies.
Protocol A: The Anhydrous "Drowning" Method (Recommended)

Best for: Standard cross-couplings where the electrophile is stable.

The Logic: By removing water, you remove the proton source required for protodeboronation. We use a mild, insoluble base (


) that releases just enough active species to facilitate transmetalation without triggering hydrolysis.
  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene (Anhydrous). Avoid alcohols.

  • Base: Potassium Phosphate Tribasic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), finely ground, anhydrous. (3.0 equiv).
    
  • Catalyst:

    
     (5 mol%) + SPhos  or XPhos  (10 mol%).
    
    • Why? SPhos/XPhos are bulky ligands that facilitate rapid oxidative addition and transmetalation, outcompeting degradation.

  • Procedure:

    • Charge flask with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Catalyst.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add Anhydrous Solvent.

    • Crucial Step: Add 0.5 - 1.0 equiv of water (strictly controlled).

    • Note: Totally anhydrous conditions can sometimes stall the boroxine-to-boronate conversion. A trace amount of water is necessary, but it must be limited.

    • Heat to 80°C. Monitor by LCMS every 30 mins.

Protocol B: The MIDA Boronate Workaround (Advanced)

Best for: Scale-up or when Protocol A fails.

If the boronic acid is too unstable, convert it to a MIDA boronate or use a Pinacol ester .[2] However, if you must use the acid, you can simulate a "slow release" by using a biphasic system.

  • System: Toluene / Water (10:1 ratio).

  • Base:

    
     (mild).
    
  • Additive: CuCl (1.0 equiv) .

    • Why? Copper promotes the transmetalation of electron-deficient boronic acids (Liebeskind-Srogl type mechanism), bypassing the slow Pd-transmetalation step where degradation usually occurs.

Part 4: Decision Logic for Experiment Design

Use this flow to select the correct conditions for your specific coupling partner.

Logic Start Start: Coupling Partner? Type1 Aryl Chloride (Unactivated) Start->Type1 Type2 Aryl Bromide/Iodide (Activated) Start->Type2 Cond1 Use High-Activity Catalyst (Pd-XPhos G4) Anhydrous K3PO4 Type1->Cond1 Cond2 Standard Anhydrous Pd(dppf)Cl2 or Pd(PPh3)4 Cs2CO3 Type2->Cond2 Check Did it Protodeboronate? Cond1->Check Cond2->Check Solution Switch to Pinacol Ester or MIDA Boronate Check->Solution Yes

Caption: Figure 2. Decision matrix for selecting reaction conditions based on electrophile reactivity.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH or KOH to speed up the reaction? A: Absolutely not. Strong hydroxide bases are nucleophilic and will attack the C2-position (displacing the fluorine) via


. Furthermore, the high concentration of 

dramatically accelerates protodeboronation. Use

or

.

Q2: Why does my LCMS show a mass of M+14? A: This is likely the methyl ether byproduct (


 reaction) if you used Methanol as a solvent or co-solvent. Never use MeOH or EtOH with 2-fluoropyridines in basic conditions.

Q3: The boronic acid turns into a sticky gum during weighing. Is it bad? A: Not necessarily. This molecule is hygroscopic and tends to form anhydrides (boroxines). This is reversible. However, if it has turned dark brown or black, it has likely oxidized or decomposed. Store it under Nitrogen at -20°C.

Q4: Can I use the Pinacol Ester instead? A: Yes, and you should if possible. The pinacol ester is significantly more stable towards protodeboronation because the steric bulk of the pinacol group slows down the hydrolytic cleavage. If you can synthesize or purchase the pinacol ester, it is the superior reagent.

References
  • Kinetic Analysis of Protodeboronation

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3]

    • Relevance: Establishes the mechanism where electron-deficient rings (like pyridine)
  • MIDA Boronates & Slow Release

    • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3]

    • Relevance: Provides the "Slow Release" strategy to keep free boronic acid concentration low, minimizing decomposition.[2]

  • Unstable Nucleophiles in Cross-Coupling

    • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acid Derivatives.
    • Relevance: Describes the use of XPhos/SPhos ligands to accelerate coupling of unstable 2-pyridyl boronic acids before they degrade.

Sources

Validation & Comparative

COA and MSDS for CAS 955374-17-1

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment & Comparison Guide: (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid

Executive Summary

Subject: (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid CAS: 955374-17-1 Formula: C9H12BFN2O3 Molecular Weight: 226.01 g/mol

This guide provides a critical technical analysis of CAS 955374-17-1 , a specialized heterocyclic building block predominantly used in the discovery of PI3K, mTOR, and EGFR kinase inhibitors. Unlike generic reagents, this fluorinated pyridine boronic acid presents unique stability challenges—specifically rapid protodeboronation —that researchers must manage to maximize yield.

This document compares the performance of the free boronic acid against its Pinacol Ester and Non-fluorinated alternatives, supported by experimental protocols and safety data.

Critical Quality Attributes (COA) & Safety (MSDS)

Certificate of Analysis (COA) Interpretation

When sourcing CAS 955374-17-1, standard HPLC purity is often insufficient due to the compound's instability.

ParameterSpecificationTechnical Insight (The "Why")
Appearance White to off-white powderDarkening indicates oxidation or morpholine degradation.
Purity (HPLC)

97.0%
Caution: Boronic acids can degrade on silica columns. A broad peak often masks protodeboronation impurities.
Active Boron

95.0% (Titration)
Critical: HPLC measures UV absorption, not reactive boron. Titration with mannitol confirms the actual stoichiometry for coupling.
1H-NMR Consistent with structureLook for a diagnostic triplet/multiplet shift indicating the loss of the B(OH)₂ group (replaced by H) at the C3 position.
Water Content

1.0%
Excess water accelerates protodeboronation, especially in the presence of the basic morpholine nitrogen.
Material Safety Data Sheet (MSDS) Highlights
  • GHS Classification: Warning.[1] Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: The morpholine moiety makes this compound slightly basic; however, the boronic acid is Lewis acidic. Avoid contact with strong oxidizers.

  • Storage: -20°C under Inert Atmosphere (Argon/Nitrogen).

    • Reasoning: The 2-fluoro substituent is electron-withdrawing, making the C-B bond more labile than in non-fluorinated pyridines. Moisture and heat trigger autocatalytic decomposition.

Comparative Performance Guide

The Dilemma: Should you use the Free Acid (CAS 955374-17-1) or its derivatives?

Alternative 1: The Pinacol Ester (CAS 1351668-25-1)
  • Identity: 2-Fluoro-6-morpholinopyridin-3-ylboronic acid pinacol ester.

  • Comparison:

    • Stability: The Pinacol ester is significantly more robust. The cyclic diol protects the boron atom from hydrolytic cleavage.

    • Reactivity: Slower. The ester must hydrolyze in situ (transmetalation) before entering the catalytic cycle.

    • Purification: Esters are lipophilic and purify easily on silica gel; the free acid (955374-17-1) streaks and binds to silica.

Alternative 2: Non-Fluorinated Analog (CAS 904326-93-8)
  • Identity: (6-Morpholinopyridin-3-yl)boronic acid.[1][2]

  • Comparison:

    • Reactivity: CAS 904326-93-8 is more stable than the fluorinated version (955374-17-1). The 2-Fluoro group in the target compound destabilizes the C-B bond via inductive effects.

    • Biological Impact: The 2-Fluoro group is often essential for metabolic stability (blocking oxidation) and potency (H-bonding) in the final drug candidate. You cannot simply swap them for biological assays.

Summary Data Table
FeatureCAS 955374-17-1 (Free Acid) CAS 1351668-25-1 (Pinacol Ester) CAS 904326-93-8 (Non-Fluoro)
Atom Economy High (No pinacol waste)Lower (Loss of C6H12O2)High
Shelf Stability Poor (< 3 months at RT)Excellent (> 12 months at RT)Good
Reaction Rate Fast (Instant transmetalation)Slower (Requires activation)Moderate
Protodeboronation Risk High LowLow
Cost

$


Recommended Use Small-scale discovery; rapid screening.Process chemistry; scale-up (>10g).Negative control (SAR studies).

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Coupling CAS 955374-17-1 with 4-chloro-quinazoline to synthesize a kinase inhibitor scaffold.

The Challenge: The 2-fluoro-3-borono-pyridine motif is prone to Protodeboronation (Mechanism visualized below). Standard Suzuki conditions (aq. Na2CO3, 100°C) often result in 50% yield of the de-boronated byproduct.

Optimized Protocol (Self-Validating):

  • Reagents:

    • Aryl Chloride (1.0 equiv)

    • CAS 955374-17-1 (1.2 - 1.5 equiv) Note: Excess required due to instability.

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

    • Base: K3PO4 (Potassium Phosphate Tribasic) (3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Step 1 (Degassing): Charge the reaction vessel with the Aryl Chloride and Catalyst. Purge with Argon for 5 minutes. Oxygen inhibits the catalyst and promotes oxidative deboronation.

    • Step 2 (Solvation): Add degassed Dioxane/Water.

    • Step 3 (Activation): Add the Base.

    • Step 4 (Addition): Add CAS 955374-17-1 last.

      • Expert Tip: Do not premix the boronic acid with the base for long periods before heating. The base triggers the formation of the boronate "ate" complex, which is the reactive species but also the species that undergoes protodeboronation.

    • Step 5 (Reaction): Heat to 80°C (Do not exceed 90°C). Monitor by LC-MS at 1 hour.

  • Work-up:

    • Cool to RT. Dilute with EtOAc. Wash with Brine.

    • Purification: If unreacted boronic acid remains, a simple wash with 1M NaOH will remove it (moving it to the aqueous phase), leaving the product in the organic phase.

Visualizations

Diagram 1: The Protodeboronation Trap

This diagram illustrates why CAS 955374-17-1 is unstable compared to its alternatives. The 2-Fluoro substituent facilitates the cleavage of the C-B bond.

Protodeboronation Start CAS 955374-17-1 (Boronic Acid) AteComplex Boronate 'Ate' Complex (Reactive Species) Start->AteComplex + Base Base Base (OH-) Base->AteComplex Suzuki Pd(II)-Ar (Transmetalation) AteComplex->Suzuki Fast Path Trap H2O / Heat (Protodeboronation) AteComplex->Trap Competing Path (Due to 2-Fluoro) Product Coupled Product (Desired) Suzuki->Product Byproduct 2-Fluoro-6-morpholinopyridine (Dead End Impurity) Trap->Byproduct

Caption: The "Ate" complex is required for reaction but is also the point of failure where the C-B bond can snap if the catalyst is slow.

Diagram 2: Selection Decision Tree

A logic flow for researchers to choose the correct form of the reagent.

SelectionTree Start Need 2-Fluoro-6-morpholinopyridine moiety? Scale What is the Reaction Scale? Start->Scale Small < 1 Gram (Discovery) Scale->Small Large > 10 Grams (Process) Scale->Large Stability Priority Speed Is Reaction Speed Critical? Small->Speed UseEster Use CAS 1351668-25-1 (Pinacol Ester) Large->UseEster Better Purification UseAcid Use CAS 955374-17-1 (Free Acid) Speed->UseAcid Yes (HTS/Library) Speed->UseEster No (Standard)

Caption: Decision matrix for selecting between the Free Acid and Pinacol Ester based on scale and throughput requirements.

References

  • ChemicalBook. (2024). Product Entry: (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid (CAS 955374-17-1). Retrieved from

  • Sigma-Aldrich. (2024). Analog Comparison: (6-Morpholinopyridin-3-yl)boronic acid (CAS 904326-93-8).[1] Retrieved from

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • MDPI Pharmaceuticals. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (Context on the utility of fluorinated pyridine scaffolds in drug design). Retrieved from

Sources

A Comparative Guide to Isomeric Purity Testing of (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a cornerstone of robust and reproducible synthetic chemistry. This is particularly critical for active pharmaceutical ingredient (API) development, where even minor impurities can have significant impacts on the efficacy and safety of the final drug product.[1] (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry, and its isomeric purity is a critical quality attribute that demands rigorous analytical characterization.

Positional isomers, which have the same molecular formula but differ in the arrangement of substituents on the pyridine ring, can arise during synthesis and may exhibit different reactivity and toxicological profiles. Therefore, the ability to accurately and precisely quantify the desired isomer and its potential positional isomers is paramount. This guide provides an in-depth comparison of state-of-the-art analytical techniques for the isomeric purity testing of (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid, offering field-proven insights and detailed experimental protocols.

The Importance of Isomeric Purity in Drug Development

Regulatory bodies worldwide mandate strict control over the impurity profile of APIs.[1] The International Council for Harmonisation (ICH) guidelines, for instance, emphasize the need for thorough characterization of starting materials. Isomeric impurities can affect the final API's crystal form, solubility, and stability, and may even lead to the formation of undesired byproducts in subsequent synthetic steps. Consequently, a well-defined and validated analytical strategy for isomeric purity is not just a matter of good science but a regulatory necessity.

Potential Isomeric Impurities

The synthesis of (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid can potentially lead to the formation of several positional isomers. Understanding the synthetic route is key to identifying the most likely isomeric impurities to monitor. Common synthetic strategies for substituted pyridines may involve nucleophilic aromatic substitution or directed ortho-metalation, where the regioselectivity is not always absolute.[2] Based on common synthetic pathways for fluorinated and aminated pyridines, potential positional isomers of concern include:

  • (4-Fluoro-6-morpholinopyridin-3-yl)boronic acid

  • (2-Fluoro-5-morpholinopyridin-3-yl)boronic acid

  • (2-Fluoro-6-morpholinopyridin-4-yl)boronic acid

This guide will focus on analytical methodologies capable of resolving and quantifying these potential isomers from the target compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity testing depends on several factors, including the required sensitivity, selectivity, and the nature of the available instrumentation. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePrincipleSensitivitySelectivityThroughputQuantitative Capability
HPLC-UV Chromatographic separation based on polarityGoodGood to ExcellentHighExcellent (with reference standards)
UPLC-MS/MS High-resolution chromatographic separation coupled with mass-based detectionExcellentExcellentVery HighExcellent (with reference standards)
NMR (¹H, ¹⁹F, qNMR) Nuclear spin properties in a magnetic fieldModerateExcellentModerateExcellent (Absolute quantification with internal standard)

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility.[3] For isomeric purity, the key is to develop a method with sufficient selectivity to resolve the isomers of interest.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving the desired separation. A C18 column is a good starting point for reversed-phase chromatography of moderately polar compounds like our target molecule. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve differential partitioning of the isomers. The presence of a fluorine atom and a morpholine group provides a good chromophore for UV detection.

Experimental Protocol: HPLC-UV for Isomeric Purity

Objective: To separate and quantify potential positional isomers of (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-20 min: 40% to 90% B

    • 20-22 min: 90% B

    • 22.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh 1 mg of Sample Dissolve Dissolve Sample in Diluent Sample->Dissolve Diluent Prepare 1 mL of 50:50 Mobile Phase A:B Diluent->Dissolve Inject Inject 10 µL Dissolve->Inject Column C18 Column (4.6x150mm) Gradient Elution Inject->Column Detection PDA Detection at 275 nm Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Isomers (Area % or vs. Standards) Integration->Quantification UPLC_MS_Workflow cluster_sample Sample Preparation cluster_uplc UPLC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis A Weigh 0.1 mg Sample B Dissolve in 1 mL 50:50 Water:ACN with 0.1% Formic Acid A->B C Inject 2 µL B->C D C18 UPLC Column (2.1x100mm, 1.7µm) C->D E Gradient Elution D->E F ESI+ Ionization E->F G MRM Analysis (Parent -> Fragment Ions) F->G H Generate Chromatogram G->H I Peak Integration & Quantification H->I qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation A Accurately weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H and 19F spectra with long relaxation delay B->C D Fourier Transform, Phasing, Baseline Correction C->D E Integrate Analyte and Standard Signals D->E F Apply qNMR Formula E->F G Obtain Absolute Purity (%) F->G

Sources

Safety Operating Guide

Operational Guide: Disposal of (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid Chemical Class: Halogenated Heteroaromatic Boronic Acid Primary Disposal Directive: Incineration via High-BTU Halogenated Waste Stream. Critical Hazard: Nitrosamine Precursor. The morpholine moiety presents a latent risk of forming carcinogenic N-nitrosomorpholine if commingled with nitrosating agents (nitrites/nitrates) in acidic waste streams.

Part 1: Chemical Profile & Hazard Logic

Understanding the "Why" behind the protocol.

This compound is not merely "organic waste."[1][2][3][4][5] Its disposal requirements are dictated by three distinct structural motifs that trigger specific regulatory and safety protocols.

Structural MotifHazard CharacteristicImpact on Disposal
Boronic Acid (

)
Lewis Acid; Dehydrates to boroxine trimers. Generally low acute toxicity but persistent.Requires thermal destruction (Incineration) rather than landfill.
Fluorine (

)
Halogenated organic.MANDATORY: Must be classified as "Halogenated Waste" to ensure incineration at

with acid gas scrubbing (to capture HF).
Morpholine Ring Cyclic secondary amine moiety.CRITICAL: Incompatible with oxidizing acids (HNO₃) or nitrites. Risk of forming N-nitrosomorpholine (Group 2B Carcinogen).[6]
Safety Data (Derived from SAR*)
  • GHS Classification: Warning.[7]

  • H315: Causes skin irritation.[1][7][8]

  • H319: Causes serious eye irritation.[1][7][8]

  • H335: May cause respiratory irritation.[1][7]

  • Signal Word: WARNING.

*Structure-Activity Relationship (SAR) based on analogous fluoropyridine boronic acids.

Part 2: Waste Segregation Strategy

The Decision Matrix

Effective disposal begins at the bench. You must prevent the formation of "Unknowns" or reactive mixtures.

The "Nitrosamine Rule"

NEVER dispose of this compound (or its mother liquors) in the same container as:

  • Nitric Acid (

    
    )
    
  • Sodium Nitrite (

    
    )
    
  • Nitrosyl chloride or other nitrosating agents.

Segregation Workflow

The following diagram illustrates the logical flow for segregating this specific chemical waste.

DisposalWorkflow Start Start: Waste Generation (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Solution BinSolid BIN A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->BinSolid NitrateCheck CRITICAL CHECK: Contains Nitrates/Oxidizers? Liquid->NitrateCheck SolventCheck Solvent Composition? Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, THF) SolventCheck->NonHalogenated No Halogens BinHaloLiq BIN B: Halogenated Liquid Waste (High BTU Incineration) Halogenated->BinHaloLiq BinNonHaloLiq BIN B: Halogenated Liquid Waste (Must default to Halogenated due to solute) NonHalogenated->BinNonHaloLiq Solute adds F- content NitrateCheck->SolventCheck No Problem STOP: Do Not Mix. Segregate as 'Reactive/Incompatible' NitrateCheck->Problem Yes (Risk of Nitrosamine)

Figure 1: Segregation logic emphasizing the "Nitrosamine Rule" and the default to Halogenated waste streams due to the Fluorine substituent.

Part 3: Detailed Disposal Protocol (SOP)

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, spill cleanup materials, filter paper, gloves.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid"

    • Constituents: "Organoboron solid, Fluorinated Pyridine derivative."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[8]

  • Process:

    • Double-bag the solid in clear polyethylene bags before placing it in the drum.

    • Tie the bag securely to prevent dust generation (boronic acids can be sternutators/sneezing agents).

    • Prohibited: Do not place in "General Trash" or "Biohazard" bins.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluent, reaction workups, rotary evaporator condensates containing the product.

  • Container: Amber glass or HDPE carboy (depending on solvent compatibility).

  • Classification:

    • Even if dissolved in Methanol (non-halogenated), the presence of the Fluorine atom on the pyridine ring technically classifies the mixture as requiring halogenated treatment protocols at many incineration facilities.

    • Best Practice: Consolidate into the "Halogenated Solvent Waste" stream (Red Can).

  • Protocol:

    • Verify pH is between 4 and 10. Avoid highly acidic conditions to prevent degradation.

    • Pour into the Halogenated Waste container using a funnel.

    • Close cap tightly immediately after use.

  • In-Situ Quenching (Optional - Only if Reactive Impurities Present):

    • If the waste stream contains residual reactive borane reagents (e.g., from the synthesis of the boronic acid), quench with Methanol before disposal.

Part 4: Emergency Spill Procedures

Scenario: A 5g bottle drops and shatters on the lab floor.

  • Evacuate & PPE:

    • Clear the immediate area.[3][8][9]

    • Don PPE: Nitrile gloves (double layer recommended), Lab coat, Safety goggles.

    • Respiratory: If dust is visible, use an N95 or P100 respirator. Boronic acid dusts are irritating to the upper respiratory tract.

  • Containment:

    • Cover the spill with damp paper towels (to prevent dust lofting).

    • Do NOT use a dry brush/dustpan immediately.

  • Cleanup:

    • Scoop up the damp material and glass shards using a dustpan.

    • Place all material into a wide-mouth plastic jar.

    • Wipe the surface with a soap/water solution.[7][8][9]

    • Final Polish: Wipe with a 10% Ethanol solution to solubilize residual organic film.

  • Disposal of Debris:

    • Label the jar as "Hazardous Waste: Solid (Fluorinated Boronic Acid Spill Debris)."

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[2] (40 CFR Part 261).[2][5] [Link]

  • European Chemicals Agency (ECHA). Substance Information: Pyridine-3-boronic acid derivatives (General Hazard Profile). [Link]

  • World Health Organization (WHO) / IARC. Monographs on the Evaluation of Carcinogenic Risks to Humans: N-Nitrosamines. (Relevant to Morpholine precursors). [Link]

  • PubChem. Compound Summary: Fluoropyridine boronic acids (Safety & Hazards). [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid
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(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.